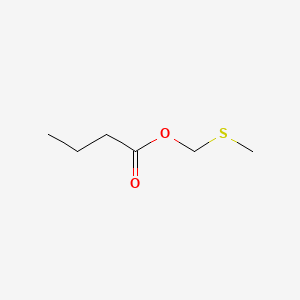
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid is C12H14O4 . The InChI code is 1S/C12H14O4/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H,13,14).Physical And Chemical Properties Analysis
The molecular weight of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid is 222.24 g/mol. It has a boiling point of 76-78°C .Applications De Recherche Scientifique
Pharmacological Activities and Mechanisms
Gallic Acid and its derivatives have been extensively studied due to their potent anti-inflammatory properties. The pharmacological activities and molecular mechanisms of Gallic Acid in inflammatory diseases have been highlighted, indicating potential applications in treating various inflammation-related diseases through modulation of MAPK and NF-κB signaling pathways (Jinrong Bai et al., 2020).
Chlorogenic Acid has been recognized for its antioxidant, anti-cancer, antimicrobial, and other biological activities, suggesting its use in managing diseases associated with oxidative stress and microbial infections (K. Pei et al., 2016).
Environmental and Ecotoxicological Effects
2,4-Dichlorophenoxyacetic Acid (2,4-D) , a widely used herbicide, has been subject to ecotoxicological studies to assess its impact on ecosystems. Research trends indicate a focus on its toxicology, resistance, and environmental fate, with implications for future research directions in pesticide degradation and toxicology (Natana Raquel Zuanazzi et al., 2020).
Molecular Mechanisms and Biosynthesis
Studies on benzoxazinoids , including benzoxazinones and benzoxazolinones, reveal their roles in plant defense mechanisms against biological threats, highlighting the potential for developing new antimicrobial agents based on the 1,4-benzoxazin-3-one backbone (Wouter J. C. de Bruijn et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c13-9(2-4-12(14)15)8-1-3-10-11(7-8)17-6-5-16-10/h1,3,7H,2,4-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXEMFSAHAGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374512 | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |
CAS RN |
54557-81-2 | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)











